1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzimidazole derivative . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from o-phenylenediamines via an oxidative cyclization strategy . They can also undergo reactions with aromatic aldehydes .Scientific Research Applications
Synthesis and Biological Investigations
1-[(4-Methoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile belongs to a class of compounds that have been studied for their synthesis and biological activities. For instance, substituted pyrido[1,2-a]benzimidazoles have been synthesized and evaluated for various biological activities, including antibacterial and antileukemic properties. However, many of these compounds were found to be inactive in these areas (Rida et al., 1988).
Applications in Fluorescent Properties
Research has also been conducted on derivatives of pyrido[1,2-a]benzimidazole for their fluorescent properties. For example, oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives were prepared, and their fluorescence properties were studied, with some compounds evaluated as fluorescent whitening agents for polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Antimicrobial Activity
In another study, derivatives of pyrido[1,2-a]benzimidazole were synthesized with anticipated antimicrobial activity. Several compounds exhibited in vitro antimicrobial activity, and a discussion of the structure-activity relationship was included (Badawey & Gohar, 1992).
Anticancer Agents
A significant area of research involves the potential anticancer applications of these compounds. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives were synthesized and evaluated for their antimicrobial activity, with some showing excellent activity compared to other derivatives (Puthran et al., 2019).
Synthesis of Heterocycles
These compounds have also been utilized in the synthesis of various heterocycles. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one was used for the regiospecific synthesis of a variety of five and six-membered heterocycles (Mahata et al., 2003).
Corrosion Inhibition
Another application includes the use of pyranopyrazole derivatives for corrosion inhibition in mild steel in HCl solution. Two such derivatives were synthesized and investigated, showing high inhibition efficiency (Yadav et al., 2016).
Cell Cycle Disruption and Apoptotic Activity
Finally, research into the cell cycle disruption and apoptotic activity of related compounds, such as 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, was carried out, showing significant antiproliferative activity in some cases (Sarhan et al., 2010).
Future Directions
Benzimidazole derivatives are of great interest in medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing new benzimidazole derivatives and investigating their biological activities, as well as optimizing their properties for potential therapeutic applications .
Properties
IUPAC Name |
1-(4-methoxyanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-4-5-6-9-20-17(2)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(30-3)15-13-18/h7-8,10-15,27H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCJPBUYEJPOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.